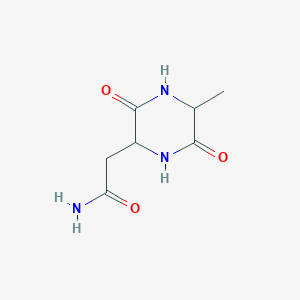
2-(5-Methyl-3,6-dioxopiperazin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methyl-3,6-dioxopiperazin-2-yl)acetamide, also known as MDL-72527, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperazinediones and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of 2-(5-Methyl-3,6-dioxopiperazin-2-yl)acetamide is not fully understood. However, it has been proposed that this compound may exert its effects by inhibiting various enzymes and signaling pathways involved in cancer growth and inflammation.
Biochemical and physiological effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. Some of these effects include:
1. Induction of apoptosis: This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
2. Inhibition of angiogenesis: this compound has been found to inhibit angiogenesis, or the formation of new blood vessels, which is essential for tumor growth and metastasis.
3. Reduction of inflammation: This compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-Methyl-3,6-dioxopiperazin-2-yl)acetamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent activity: This compound exhibits potent activity against various types of cancer cells, making it a valuable tool for cancer research.
2. Versatility: this compound exhibits a range of interesting biochemical and physiological effects, making it a versatile compound for studying various biological processes.
Some of the limitations of using this compound in lab experiments include:
1. Limited solubility: This compound has limited solubility in water, which can make it difficult to use in some experimental setups.
2. Toxicity: this compound has been found to exhibit some toxicity, which can limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of 2-(5-Methyl-3,6-dioxopiperazin-2-yl)acetamide. Some of these directions include:
1. Development of new drugs: this compound has shown promising results as a potential drug candidate for the treatment of cancer, inflammation, and microbial infections. Further research is needed to develop new drugs based on this compound.
2. Mechanistic studies: The exact mechanism of action of this compound is not fully understood. Further mechanistic studies are needed to elucidate the molecular pathways involved in its effects.
3. Toxicology studies: Further toxicology studies are needed to assess the safety of this compound and its potential side effects.
Conclusion:
This compound is a synthetic compound that exhibits a range of interesting biochemical and physiological effects. This compound has been extensively studied for its potential applications in the field of medicinal chemistry, including as a potential drug candidate for the treatment of cancer, inflammation, and microbial infections. Further research is needed to fully understand the mechanism of action of this compound and to develop new drugs based on its properties.
Métodos De Síntesis
The synthesis of 2-(5-Methyl-3,6-dioxopiperazin-2-yl)acetamide involves the reaction of 5-methyl-3,6-dioxopiperazine-2,7-dicarboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-(5-Methyl-3,6-dioxopiperazin-2-yl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for the development of new drugs. Some of the scientific research applications of this compound include:
1. Anti-cancer activity: this compound has been found to exhibit potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
2. Anti-inflammatory activity: This compound has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
3. Antimicrobial activity: this compound has been found to exhibit antimicrobial activity against various types of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
131025-37-1 |
|---|---|
Fórmula molecular |
C7 H11 N3 O3 |
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
2-(5-methyl-3,6-dioxopiperazin-2-yl)acetamide |
InChI |
InChI=1S/C7H11N3O3/c1-3-6(12)10-4(2-5(8)11)7(13)9-3/h3-4H,2H2,1H3,(H2,8,11)(H,9,13)(H,10,12) |
Clave InChI |
CNUXHBDSGYULLI-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC(C(=O)N1)CC(=O)N |
SMILES canónico |
CC1C(=O)NC(C(=O)N1)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B237489.png)




![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B237499.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B237515.png)
![4-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B237518.png)
![1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B237527.png)
![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide](/img/structure/B237539.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B237543.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B237552.png)